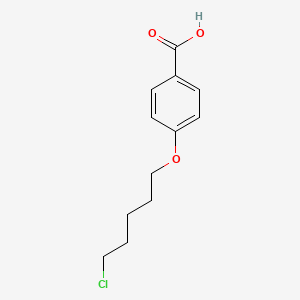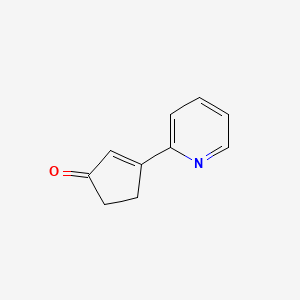
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is a chemical compound with the molecular formula C10H10N2O3 It is an ester derivative of acetic acid and is characterized by the presence of a cyano group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the reaction of 2-cyano-3-pyridinol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: 2-(2-amino-3-pyridinyl)oxyacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, 2-[(2-cyano-3-pyridinyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The cyano group and ester functionality allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- Acetic acid, 2-[(3-cyano-2-pyridinyl)oxy]-, ethyl ester
- Acetic acid, [ (3-hydroxy-2-pyridinyl)oxy]-, ethyl ester
- Acetic acid, 2-oxo-2-[[2-(2-pyridinyl)ethyl]amino]-, ethyl ester
Uniqueness
2-Cyano-3-(ethoxycarbonylmethoxy)pyridine is unique due to the specific positioning of the cyano group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
特性
CAS番号 |
183428-95-7 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
ethyl 2-(2-cyanopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)7-15-9-4-3-5-12-8(9)6-11/h3-5H,2,7H2,1H3 |
InChIキー |
LZVVKQIXZGTWCV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(N=CC=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B8571937.png)

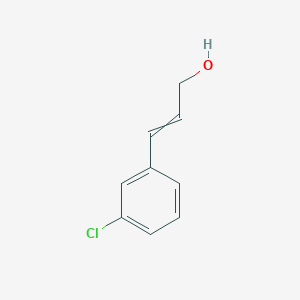
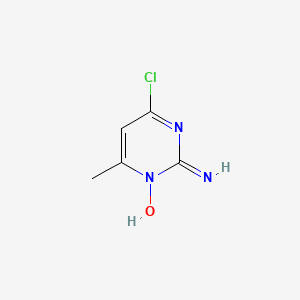
![3-chloro-4-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile](/img/structure/B8571973.png)
![3-Methyl-1-[(3-methylbut-2-en-1-yl)oxy]buta-1,3-diene](/img/structure/B8571978.png)
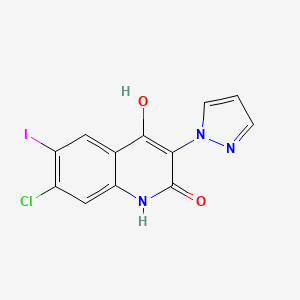
![Ethyl 7-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8571994.png)
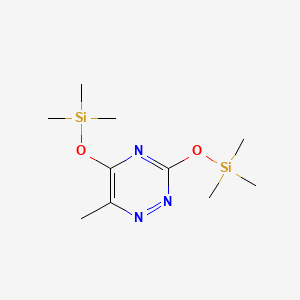

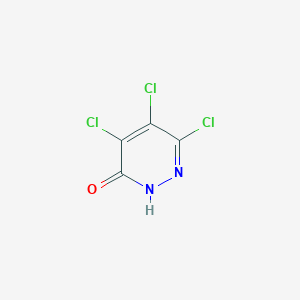
![2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide](/img/structure/B8572042.png)
